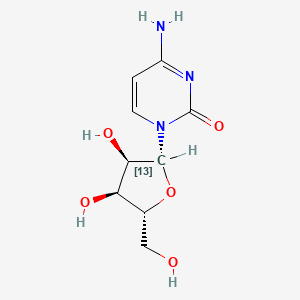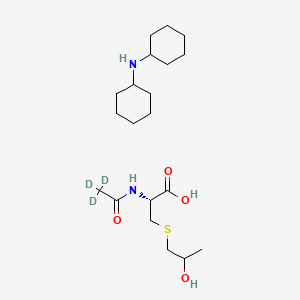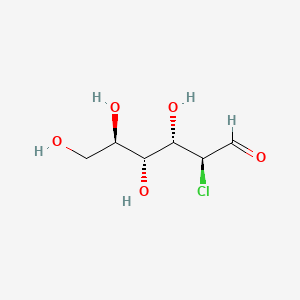
Bisphenol A-d6 Diglycidyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bisphenol A-d6 Diglycidyl Ether is a deuterated derivative of Bisphenol A Diglycidyl Ether, where six hydrogen atoms are replaced by deuterium. This compound is primarily used as a monomer in the production of epoxy resins, which are widely utilized in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bisphenol A-d6 Diglycidyl Ether is synthesized through the O-alkylation of Bisphenol A-d6 with epichlorohydrin. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the hydroxyl groups of Bisphenol A-d6, followed by the addition of epichlorohydrin to form the diglycidyl ether .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where Bisphenol A-d6 and epichlorohydrin are reacted in the presence of a catalyst. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the final product with high purity .
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water, leading to the formation of Bisphenol A-d6 and glycerol.
Polymerization: It can polymerize with other monomers to form epoxy resins, which are thermosetting polymers.
Addition Reactions: The compound can react with acrylic acid to form vinyl ester resins.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Polymerization: Catalysts such as amines, anhydrides, or phenolic compounds.
Addition Reactions: Acrylic acid and suitable catalysts.
Major Products:
Hydrolysis: Bisphenol A-d6 and glycerol.
Polymerization: Epoxy resins.
Addition Reactions: Vinyl ester resins.
Wissenschaftliche Forschungsanwendungen
Bisphenol A-d6 Diglycidyl Ether is extensively used in scientific research due to its unique properties:
Wirkmechanismus
Bisphenol A-d6 Diglycidyl Ether exerts its effects primarily through the formation of cross-linked polymer networks. The epoxide groups in the compound react with curing agents, such as amines or anhydrides, to form a three-dimensional network. This cross-linking process imparts high mechanical strength and chemical resistance to the resulting epoxy resins .
Molecular Targets and Pathways:
Epoxide Groups: The primary reactive sites that undergo polymerization and cross-linking reactions.
Curing Agents: Amines, anhydrides, and phenolic compounds that facilitate the cross-linking process.
Vergleich Mit ähnlichen Verbindungen
Bisphenol A Diglycidyl Ether: The non-deuterated form of Bisphenol A-d6 Diglycidyl Ether, widely used in epoxy resin production.
Bisphenol F Diglycidyl Ether: Another epoxy resin monomer with similar applications but different structural properties.
Bisphenol S Diglycidyl Ether: A compound with similar applications but different chemical stability and reactivity.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research, such as enhanced stability and the ability to trace the compound in complex reaction mixtures .
Eigenschaften
IUPAC Name |
2-[[4-[1,1,1,3,3,3-hexadeuterio-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFVJGUPQDGYKZ-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)OCC2CO2)(C3=CC=C(C=C3)OCC4CO4)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747174 |
Source


|
| Record name | 2,2'-{(~2~H_6_)Propane-2,2-diylbis[(4,1-phenylene)oxymethylene]}bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346600-09-6 |
Source


|
| Record name | 2,2'-{(~2~H_6_)Propane-2,2-diylbis[(4,1-phenylene)oxymethylene]}bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












